1,3-Diphenylguanidine hemisulfate
Overview
Description
1,3-Diphenylguanidine (DPG) is a guanidine carrying a phenyl substituent on each of the two amino groups . It is used as an accelerator in the rubber industry and has a role as an allergen . It acts as a complexing agent for the detection of metals and organic bases . It is also used as a secondary foam stabilizer in the silicoflouride foam process .
Molecular Structure Analysis
The molecular formula of 1,3-Diphenylguanidine hemisulfate is C26H28N6O4S . The InChI representation of the molecule is InChI=1S/2C13H13N3.H2O4S/c2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-5(2,3)4 .
Chemical Reactions Analysis
1,3-Diphenylguanidine (DPG) has been found to undergo oxidation when activated by goethite . The degradation rate of DPG was found to be highest at pH 5.0 .
Physical And Chemical Properties Analysis
1,3-Diphenylguanidine is a white to cream-colored chalky powder with a bitter taste and slight odor . It is sensitive to moisture, and its aqueous solutions are strongly alkaline . It is insoluble in water .
Scientific Research Applications
Solubility and Thermodynamic Properties
1,3-Diphenylguanidine demonstrates varying solubility in different organic solvents, with its solubility increasing with temperature. This property is crucial for optimizing its purification process on an industrial scale. The solubility has been successfully modeled using the Apelblat equation and other models, aiding in understanding its dissolution behavior (Xu et al., 2016).
Use in Vulcanization of Rubber
Although primarily related to its use in rubber vulcanization, research on 1,3-Diphenylguanidine has provided insights into its absorption and interaction with biological systems, which could be relevant for its handling and safety in industrial applications.
Applications in Organic Synthesis
1,3-Diphenylguanidine has been utilized in the carboxylative cyclization of homopropargyl amines with CO2 under ambient conditions, showcasing its potential in organic synthesis processes (Gao et al., 2019).
Role in Synthesis of Aluminophosphates
It has been used as a self-assembling structure-directing agent in the synthesis of hybrid host-guest aluminophosphates. This highlights its potential in the development of new materials with specific structural properties (Álvaro-Muñoz et al., 2014).
Electropolymerization Research
The electropolymerization of 1,3-Diphenylguanidine has been explored in various non-aqueous solvents, contributing to the understanding of its electrochemical properties and potential applications in polymer science (Kiss et al., 2020).
Enhancing Rubber-Silica Interaction
Studies have shown that 1,3-Diphenylguanidine can increase the interaction between silica and rubber, indicating its role in improving the properties of rubber compounds (Lim et al., 2016).
Potential in Water Treatment
Research on the adsorption of 1,3-Diphenylguanidine from aqueous solutions using nanoporous carbons derived from poly(ethylene)terephthalate wastes suggests its potential application in environmental remediation and water treatment (Ding et al., 2020).
Safety And Hazards
Future Directions
While there is ongoing research into the environmental impact and human exposure to 1,3-Diphenylguanidine, further studies are needed to fully understand its effects. For instance, a recent study found 1,3-Diphenylguanidine in bottled water samples, suggesting that human exposure from drinking bottled water could be significant .
properties
IUPAC Name |
1,2-diphenylguanidine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H13N3.H2O4S/c2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-5(2,3)4/h2*1-10H,(H3,14,15,16);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHDSDBOGGXRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylguanidine hemisulfate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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